(1-(Trifluoromethyl)piperidin-4-yl)methanamine, also known as trifluoromethyl piperidinyl methanamine, is an organic compound characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which is further connected to a methanamine group. This compound is notable for its potential applications in medicinal chemistry and material science due to its unique structural features and properties.
The compound can be synthesized through various chemical reactions involving piperidine derivatives and trifluoromethylation processes. It has been studied in the context of drug development and as a building block for more complex chemical entities.
This compound belongs to the class of amines, specifically secondary amines, due to the presence of the methanamine moiety. It also falls under the category of fluorinated compounds because of the trifluoromethyl group, which significantly influences its chemical behavior and biological activity.
The synthesis of (1-(Trifluoromethyl)piperidin-4-yl)methanamine typically involves several key steps:
The synthesis may require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to achieve optimal yields and purity. Techniques such as column chromatography are often employed for purification.
The molecular formula for (1-(Trifluoromethyl)piperidin-4-yl)methanamine is . The structure features a piperidine ring with a trifluoromethyl group at one position and a methanamine functional group at another.
Key structural data include:
(1-(Trifluoromethyl)piperidin-4-yl)methanamine can participate in various chemical reactions:
Specific reaction conditions, such as temperature, solvent choice, and catalysts, play critical roles in determining the success and yield of these transformations.
The mechanism of action for (1-(Trifluoromethyl)piperidin-4-yl)methanamine primarily involves its interaction with biological targets such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and modulation of signaling pathways related to cell proliferation and apoptosis.
(1-(Trifluoromethyl)piperidin-4-yl)methanamine has several scientific uses:
The integration of a trifluoromethyl group onto the piperidine nitrogen atom represents a significant synthetic challenge due to the inherent difficulty of directly functionalizing amines with CF₃ groups. Consequently, strategies often involve constructing the trifluoromethylated piperidine ring de novo or functionalizing precursors prior to ring closure. The target molecule, (1-(Trifluoromethyl)piperidin-4-yl)methanamine, presents two key synthetic elements: the N-trifluoromethyl piperidine core and the 4-aminomethyl substituent. This section details the primary synthetic routes developed to access this and related scaffolds.
Nucleophilic trifluoromethylation is a cornerstone method for introducing the CF₃ group onto piperidine derivatives, particularly exploiting electrophilic intermediates like pyridinium salts or activated carbonyls.
Pyridinium Salt Trifluoromethylation: A highly effective three-step sequence involves the conversion of substituted tetrahydropyridines (1a) into their corresponding pyridinium salts (2) via oxidation, followed by nucleophilic attack using readily available trifluoromethylating reagents like TMSCF₃ (Ruppert-Prakash reagent) or CF₃Br in the presence of HMPT (Hexamethylphosphorous triamide). This step generates α-trifluoromethyl dihydropyridines (3), which are subsequently reduced (typically via catalytic hydrogenation) to afford the saturated 2-trifluoromethyl piperidines (4). This method, pioneered for piperidine systems, demonstrates excellent regioselectivity, particularly when branched substituents are present at the tetrahydropyridine C-2 position, yielding exclusively the 2-tifluoromethyl-6-disubstituted piperidine product [1]. While this approach primarily yields 2-CF₃ piperidines, the methodology highlights the power of activating the heterocycle towards nucleophilic CF₃ addition.
Lactam/Enamine/Imine Pathways: δ-Lactams serve as crucial precursors for α-trifluoromethyl piperidines. A key strategy involves generating imine derivatives (13) from protected δ-lactams (e.g., 10 → 11 → 12 → 13). Subsequent treatment of imines like 13 with TMSCF₃ in the presence of activating agents such as TFA and KHF₂ in acetonitrile facilitates nucleophilic trifluoromethyl addition, yielding α,α-disubstituted piperidines (28) containing the CF₃ group [2] [5]. Alternatively, activated enamines (C1) derived from δ-lactams can undergo trifluoromethylation via electrophilic iminium intermediates (I), generated using reagents like BCl₃ and CF₃Br, leading to enamines (8) that can be reduced to the target piperidines (9) [2]. Earlier, less efficient methods involved direct fluorination of pipecolic acid (1) using hazardous SF₄/HF at high temperatures, yielding 2-trifluoromethylpiperidine (2) in very low yields (~9.6%) [2] [3].
Table 1: Nucleophilic Trifluoromethylation Approaches to Piperidine Scaffolds
Precursor Type | Key Reagents/Conditions | Product Type | Key Advantages/Disadvantages | Reported Yield Range |
---|---|---|---|---|
Tetrahydropyridine | Oxidant → Pyridinium salt, TMSCF₃/CF₃Br/HMPT, H₂/Cat. | 2-CF₃ Piperidines (4) | High regioselectivity (esp. branched C-2), direct access from unsaturated precursors | Moderate to High |
δ-Lactam (via Imine) | TMSCF₃, TFA, KHF₂, MeCN | α-CF₃ Piperidines (28) | Versatile imine intermediate allows further functionalization, good yields | Good |
δ-Lactam (via Enamine) | BCl₃, CF₃Br, HMPT, then Reduction | α-CF₃ Piperidines (9) | Access to enamine intermediates | Lower (e.g., 30% for 8) |
Pipecolic Acid | SF₄, HF, 120°C | 2-CF₃ Piperidine (2) | Conceptually simple | Very Low (~10%) |
The introduction of the aminomethyl group at the piperidine 4-position is most efficiently achieved through reductive amination, leveraging the carbonyl group of 1-(trifluoromethyl)piperidin-4-one (11).
Classic Two-Step Process: The primary route involves the condensation of 1-(trifluoromethyl)piperidin-4-one (11) with ammonia (NH₃) or a protected amine source (e.g., benzylamine, tert-butyl carbamate), forming an imine or iminium intermediate (12). This intermediate is subsequently reduced using a suitable reducing agent. Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) in methanol or ethanol are common choices, particularly for less sterically hindered systems or when using ammonia/primary alkylamines [7]. Zinc borohydride (Zn(BH₄)₂) is often employed for its superior chemoselectivity, especially when reducing imines derived from ammonia in the presence of the N-CF₃ group, minimizing potential over-reduction or side reactions [6] [7].
Direct One-Pot Reductive Amination: For efficiency, the condensation and reduction steps are frequently performed sequentially in the same pot without isolating the imine intermediate. The ketone (11) is treated with the amine component (e.g., NH₄OAc, NH₄OH, BnNH₂) in the presence of a reducing agent like NaBH₃CN in a solvent such as methanol, dichloromethane (DCM), or 1,2-dichloroethane (DCE), often with a catalytic amount of acetic acid. This method is highly adaptable for introducing the primary amine group or protected versions thereof (e.g., using benzylamine to yield N-benzyl protected intermediates like 13, which require subsequent deprotection via hydrogenolysis) [7].
Impact of N-CF₃ Group: The strongly electron-withdrawing N-trifluoromethyl group significantly influences the reductive amination process. It increases the electrophilicity of the carbonyl carbon in the ketone precursor (11), facilitating faster imine/imine formation. However, it may also necessitate careful selection of reducing conditions to avoid decomposition of the sensitive N-CF₃ moiety. The steric and electronic environment around the 4-position can also influence the diastereoselectivity of the reduction if chiral centers are present nearby, though for the target primary amine, this is less critical.
Table 2: Reductive Amination Strategies for 4-Aminomethyl Group Installation
Amine Source | Reducing Agent | Solvent | Conditions | Product | Notes |
---|---|---|---|---|---|
NH₃ (aq. or NH₄OAc) | NaBH₃CN | MeOH, DCM, DCE | RT, catalytic AcOH | (1-(CF₃)piperidin-4-yl)methanamine | Common one-pot method; may require optimization |
NH₃ (aq. or NH₄OAc) | Zn(BH₄)₂ | THF, Et₂O | 0°C to RT | (1-(CF₃)piperidin-4-yl)methanamine | High chemoselectivity for imine reduction |
BnNH₂ | NaBH₄ | MeOH, EtOH | 0°C to RT | N-Benzyl protected derivative (13) | Requires subsequent deprotection (H₂/Pd-C) |
NH₃ (high pressure) | H₂, Catalyst (Ni, Pd, Pt) | MeOH, EtOH | Variable P/T | (1-(CF₃)piperidin-4-yl)methanamine | Less common; catalyst compatibility crucial |
Accessing enantiomerically pure (1-(Trifluoromethyl)piperidin-4-yl)methanamine is crucial for applications where chirality influences biological activity. Direct asymmetric methods targeting this specific scaffold are limited, but strategies for related chiral α- or β-trifluoromethyl piperidines provide valuable insights and potential adaptation points.
Asymmetric Hydrogenation of Pyridinium Salts: A highly promising approach for synthesizing chiral 2-substituted piperidines involves the enantioselective hydrogenation of prochiral pyridinium salts. Qu and colleagues demonstrated this using iridium(I) catalysts complexed with chiral P,N-ligands (e.g., L1) [4]. While applied to 2-aryl and 2-alkyl substituted pyridiniums yielding 2-substituted piperidines with high enantiomeric excess (ee), the direct adaptation to generate a chiral center at the future site of the 4-aminomethyl group (i.e., hydrogenating a 4-substituted pyridinium) remains less explored for this specific target. Nevertheless, this methodology represents a powerful tool for creating chiral trifluoromethyl piperidine scaffolds where the stereocenter is adjacent to the nitrogen or at other positions [4].
Chiral Pool Derivatization & Resolution: Given the challenges in direct asymmetric synthesis of the 1-N-CF₃-4-aminomethyl piperidine, resolution techniques remain practically important. This often involves synthesizing the racemic target molecule or a key chiral precursor (like 1-(trifluoromethyl)piperidin-4-one (11) if chiral, or an intermediate carboxylic acid like 15) followed by separation using chiral stationary phase (CSP) chromatography or classical diastereomeric salt formation with chiral acids (e.g., tartaric acid, dibenzoyl tartaric acid) or bases. Enzymatic resolution using hydrolytic enzymes (lipases, esterases) on racemic esters or amides of precursors containing the chiral center (e.g., at C-4 if prochiral carbonyl was reduced asymmetrically) is another viable strategy [7]. While not inherently asymmetric, resolution is a reliable workhorse for obtaining enantiopure material on scale.
Stereoselective Ring Expansion: Ring expansion of chiral pyrrolidine derivatives (prolinols) offers a route to enantioenriched 2-(trifluoromethyl)piperidines. Stereoselective rearrangement of chiral (trifluoromethyl)prolinols, often induced by acids like TFA, can lead to 3-substituted 2-(trifluoromethyl)piperidines with high enantiomeric purity [2] [5]. While this generates a stereocenter at C-2 and C-3, not directly at C-4 for the aminomethyl group, it exemplifies strategies for building chiral complexity within the trifluoromethyl piperidine framework.
Knowledge Gap: There is a notable scarcity of reported direct catalytic asymmetric syntheses specifically yielding enantiomerically enriched 4-aminomethyl-1-(trifluoromethyl)piperidine. Most asymmetric methods focus on introducing chirality at C-2 or C-3 of the piperidine ring. Developing enantioselective methods, such as catalytic asymmetric reductive amination of 1-(trifluoromethyl)piperidin-4-one (11) using chiral catalysts or biocatalysts, represents a significant opportunity for future research.
While nucleophilic trifluoromethylation builds the CF₃ group early, late-stage fluorination focuses on introducing fluorine or the CF₃ group onto pre-formed complex molecules, including piperidine derivatives containing the aminomethyl group. This strategy is driven by the desire to optimize metabolic stability and other ADME properties late in the synthetic sequence without re-inventing the core synthesis.
Deoxofluorination of Lactams/Carbinols: A key approach involves the conversion of readily available 4-(aminomethyl)piperidin-1-yl carbonyl derivatives (amides, carbamates) or the corresponding 1-hydroxy-piperidine-4-methanamine precursors into the 1-trifluoromethyl derivatives. Reagents like Deoxofluor (bis(2-methoxyethyl)aminosulfur trifluoride, XtalFluor-E (1,1,2-trifluoro-N,N-diethyl-λ⁴-ethenamine), or PyFluor (5-(diethylamino)sulfonyl-3-methyl-4-chloro-1,1,2,2,3,3,4,4-octafluorobutane) can convert lactams (14) directly to N-CF₃ piperidine derivatives (15), potentially including those already bearing the 4-aminomethyl group (if protected) [8]. Similarly, N-hydroxypiperidines can be transformed into N-CF₃ piperidines using SF₄ or related fluorinating agents under harsh conditions, although this is less desirable due to reagent toxicity and handling difficulties [3].
Electrochemical and Oxidative Trifluoromethylation: Emerging methodologies show promise for the late-stage introduction of CF₃ onto heterocycles. Electrochemical trifluoromethylation can generate CF₃ radicals or cations from precursors like CF₃SO₂Na (Langlois' reagent) under mild, catalyst-free conditions, potentially functionalizing electron-rich nitrogen centers or adjacent carbon positions [1]. Oxidative methods using hypervalent iodine reagents or photoredox catalysis can also facilitate radical trifluoromethylation. While these methods are powerful for (hetero)arenes and carbonyls, their direct application to forming the N-CF₃ bond in tertiary amines like piperidines remains challenging and is an area of active development. Current success is greater for C-trifluoromethylation adjacent to nitrogen (e.g., via Minisci-type reactions on pyridinium salts) than direct N-trifluoromethylation [1] [8].
Rationale for Late-Stage Fluorination: The primary motivation for late-stage fluorination, including N-trifluoromethylation, is the significant enhancement of metabolic stability conferred by the CF₃ group. Replacing a metabolically labile group (like a methyl, methylene, or N-methyl group prone to oxidation) with the inert CF₃ group can dramatically reduce hepatic clearance via cytochrome P450 enzymes, leading to improved pharmacokinetic profiles (longer half-life, higher exposure). The electron-withdrawing nature of CF₃ also increases lipophilicity (log P) and can influence pKa, membrane permeability, and target binding affinity. Performing this critical modification late in the synthesis allows medicinal chemists to rapidly screen the impact of CF₃ incorporation versus other fluorinated groups (e.g., CHF₂, OCF₃) or non-fluorinated analogs on the biological activity and ADME properties of lead compounds containing the 4-aminomethylpiperidine pharmacophore [8] [10].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8